molecular formula C22H14BrClN2O3S B14095359 1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095359
M. Wt: 501.8 g/mol
InChI Key: XLRDSJPNJGWYAE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, chloro, dimethylthiazolyl, and dihydrochromenopyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the chromenopyrrole moiety. The bromophenyl and chloro substituents are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H14BrClN2O3S

Molecular Weight

501.8 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14BrClN2O3S/c1-10-11(2)30-22(25-10)26-18(12-4-3-5-13(23)8-12)17-19(27)15-9-14(24)6-7-16(15)29-20(17)21(26)28/h3-9,18H,1-2H3

InChI Key

XLRDSJPNJGWYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Br)C

Origin of Product

United States

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